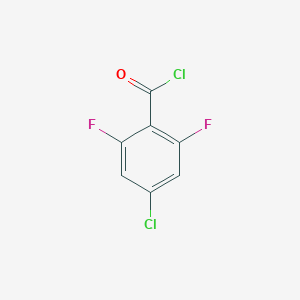

4-Chloro-2,6-difluorobenzoyl chloride

Description

Contextualization within Fluorine and Chlorine Chemistry

The fields of fluorine and chlorine chemistry have expanded dramatically, driven by the significant impact these halogens have on the biological and material properties of organic compounds. Fluorine, the most electronegative element, is often introduced to enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical and agrochemical agents. Chlorine, also a highly electronegative atom, can modulate a molecule's electronic properties and provide a reactive site for further chemical transformations.

The presence of both fluorine and chlorine atoms in a single molecule, as seen in 4-Chloro-2,6-difluorobenzoyl chloride, offers a unique combination of these effects. The difluoro-substitution pattern, in particular, is a key feature in many bioactive compounds. For instance, the related compound 2,6-difluorobenzyl chloride is a crucial intermediate in the synthesis of the antiepileptic drug Rufinamide. lookchem.comgoogle.com This highlights the importance of the 2,6-difluoro substitution pattern in medicinal chemistry. The addition of a chloro-substituent at the 4-position can further fine-tune the molecule's reactivity and provide an additional vector for synthetic diversification.

Significance of Substituted Benzoyl Chlorides as Activated Carboxylic Acid Derivatives and Versatile Synthesis Building Blocks

Benzoyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent. The carbonyl carbon of the benzoyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for their extensive use as versatile building blocks in organic synthesis. guidechem.com

Substituted benzoyl chlorides, such as this compound, are instrumental in constructing more complex molecules through nucleophilic acyl substitution reactions. They readily react with alcohols to form esters, with amines to form amides, and can participate in Friedel-Crafts acylation reactions to form new carbon-carbon bonds. sigmaaldrich.com The specific substituents on the aromatic ring can influence the rate and outcome of these reactions, providing chemists with a powerful tool for molecular design.

Overview of Research Trajectories for this compound and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its close analogs provide a strong indication of its potential applications. For example, 2,6-difluorobenzoyl chloride is a well-established building block in the synthesis of various pharmaceuticals and agrochemicals. sigmaaldrich.com Its derivatives have been investigated as inhibitors of coagulation pathways and for the preparation of novel benzoxazinones. chemsrc.com

Given these precedents, it is highly probable that research involving this compound would be directed towards similar goals. The primary research trajectory for this compound is likely its use as an intermediate in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries. The unique substitution pattern of two fluorine atoms and one chlorine atom could lead to the discovery of compounds with enhanced efficacy, selectivity, or improved pharmacokinetic properties. Furthermore, its use in the development of specialty polymers and other advanced materials is another plausible area of investigation, mirroring the applications of other fluorinated building blocks. guidechem.comtcichemicals.com

Chemical and Physical Properties of Halogenated Benzoyl Chlorides

The following table provides a summary of the known or predicted chemical and physical properties for this compound and its related analogs.

| Property | This compound | 2,6-Difluorobenzoyl chloride | 2,4-Difluorobenzoyl chloride | 4-Chloro-2,6-difluorobenzoic acid |

| Molecular Formula | C₇H₂Cl₂F₂O | C₇H₃ClF₂O | C₇H₃ClF₂O | C₇H₃ClF₂O₂ |

| Molecular Weight | 211.00 g/mol | 176.55 g/mol | 176.55 g/mol | 192.55 g/mol |

| CAS Number | 261762-43-0 oakwoodchemical.com | 18063-02-0 nist.gov | 72482-64-5 nih.gov | 196194-58-8 nih.gov |

| Appearance | Colorless to pale yellow liquid tcichemicals.com | |||

| Boiling Point | 72-77 °C/13 mmHg sigmaaldrich.com | |||

| Density | 1.404 g/mL at 25 °C sigmaaldrich.com | |||

| Refractive Index | n20/D 1.501 sigmaaldrich.com |

Detailed Research Findings

Due to the limited specific research on this compound, this section will discuss the established research findings for its closely related analogs, which provide a strong indication of its potential synthetic utility.

The primary application of halogenated benzoyl chlorides is in acylation reactions. For instance, 2,6-difluorobenzoyl chloride has been utilized in the Friedel-Crafts acylation of various aromatic compounds, including toluene, anisole, and thioanisole. sigmaaldrich.com This reaction is a fundamental method for creating new carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. It is expected that this compound would undergo similar reactions, allowing for the introduction of the 4-chloro-2,6-difluorobenzoyl moiety into a variety of molecular scaffolds.

In the realm of medicinal chemistry, 2,6-difluorobenzoyl chloride has been instrumental in the preparation of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones. sigmaaldrich.com These compounds are of interest for their potential biological activities. The synthesis involves the reaction of the benzoyl chloride with an appropriate aminobenzoic acid derivative. The use of this compound in similar synthetic schemes could lead to a new library of compounds with potentially enhanced or novel therapeutic properties.

Furthermore, the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines has been achieved using 2,6-difluorobenzoyl chloride. sigmaaldrich.com This class of heterocyclic compounds is of significant interest in drug discovery. The ability of this compound to participate in such synthetic pathways would expand the accessible chemical space for researchers exploring new therapeutic agents.

The synthesis of benzoylurea (B1208200) insecticides is another area where analogs of this compound have found significant application. For example, 2,6-difluorobenzoyl isocyanate, which can be derived from 2,6-difluorobenzamide (B103285) (the amide of 2,6-difluorobenzoic acid), is a key intermediate in the production of pesticides like hexaflumuron (B1673140) and lufenuron. google.comgoogle.com This suggests a potential application for this compound in the development of new agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZDUKKKWXLPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590644 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272104-45-7 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 4 Chloro 2,6 Difluorobenzoyl Chloride

Direct Halogenation and Fluorination Approaches

Direct halogenation and fluorination methods provide a straightforward route to 4-Chloro-2,6-difluorobenzoyl chloride by introducing the necessary halogen atoms onto a benzene-derived starting material. These processes can be performed sequentially or through more selective techniques to achieve the desired substitution pattern.

Sequential Chlorination and Fluorination of Benzoyl Chloride Precursors

One common strategy involves the sequential introduction of chlorine and fluorine atoms onto a benzoyl chloride precursor. This multi-step process allows for controlled halogenation to yield the target compound. For instance, a related compound, 3-chlorobenzoyl chloride, is synthesized by selectively chlorinating benzoyl chloride in the presence of a Friedel-Crafts catalyst, such as anhydrous ferric chloride and iodine. google.com This type of selective chlorination, followed by fluorination techniques, can be adapted for the synthesis of this compound.

Fluorination can be achieved using various reagents. For example, halogen exchange fluorination of dichlorobenzoyl chlorides to their corresponding difluorobenzoyl fluorides can be accomplished by reaction with potassium fluoride (B91410) (KF) in a suitable solvent. google.com The choice of fluorinating agent is critical and can range from alkali metal fluorides to more specialized reagents. google.comtcichemicals.com

Chlorination of Benzaldehyde (B42025) Derivatives

An alternative approach begins with the chlorination of benzaldehyde derivatives. For instance, 2,6-difluorobenzaldehyde (B1295200) can serve as a precursor. sigmaaldrich.comsigmaaldrich.com The aldehyde group can be converted to a benzoyl chloride through various oxidative chlorination methods.

Radical chlorination is a powerful tool for the transformation of substituted toluenes into benzyl (B1604629) chlorides, which are versatile intermediates. For example, 2,6-difluorotoluene (B1296929) can be converted to 2,6-difluorobenzyl chloride through a reaction with gaseous chlorine. lookchem.comchemicalbook.comsigmaaldrich.com This reaction is often initiated by UV light or radical initiators like peroxides or azo compounds. The resulting benzyl chloride can then be oxidized to the corresponding benzoyl chloride.

Achieving the specific 4-chloro-2,6-difluoro substitution pattern requires highly selective halogenation and fluorination techniques. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming halogens. For example, in the synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, a multi-step synthesis involving bromination, reduction, chlorination, diazotization, and fluorination is employed to control the regiochemistry. google.com Similar strategic manipulations of directing groups are essential for the targeted synthesis of this compound.

Synthesis from Benzoic Acid Derivatives

A widely employed and efficient method for preparing this compound is through the direct conversion of its corresponding carboxylic acid, 4-Chloro-2,6-difluorobenzoic acid. chemdad.comnih.gov This transformation is typically accomplished using a variety of chlorinating agents.

Conversion of 4-Chloro-2,6-difluorobenzoic Acid with Chlorinating Agents

The conversion of a carboxylic acid to an acid chloride is a fundamental reaction in organic synthesis. masterorganicchemistry.com This process involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom.

Commonly used chlorinating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comwikipedia.orgwikipedia.org

Using Thionyl Chloride (SOCl₂):

Thionyl chloride is a highly effective reagent for this conversion. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction between 4-Chloro-2,6-difluorobenzoic acid and thionyl chloride proceeds to form this compound, with the advantageous byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture. masterorganicchemistry.comwikipedia.org

The general reaction mechanism involves the carboxylic acid attacking the thionyl chloride, followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon. libretexts.org

Using Phosphorus Pentachloride (PCl₅):

Phosphorus pentachloride is another powerful chlorinating agent for this transformation. wikipedia.orgresearchgate.net The reaction of 4-Chloro-2,6-difluorobenzoic acid with PCl₅ yields the desired this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.org

Below is a table summarizing the key reagents in the synthesis from benzoic acid derivatives:

| Starting Material | Chlorinating Agent | Product | Byproducts |

| 4-Chloro-2,6-difluorobenzoic Acid | Thionyl Chloride (SOCl₂) | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| 4-Chloro-2,6-difluorobenzoic Acid | Phosphorus Pentachloride (PCl₅) | This compound | Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) |

Advanced Synthetic Protocols

Advanced synthetic methodologies for this compound and related compounds focus on improving efficiency, safety, and scalability. These protocols often involve continuous manufacturing processes and meticulous optimization of reaction parameters to minimize side reactions and enhance product purity.

Continuous Production Methods for Related Acyl Isocyanates (e.g., 2,6-difluorobenzoyl isocyanate)

Continuous production, particularly through flow chemistry, offers significant advantages over traditional batch processing for the industrial-scale synthesis of reactive intermediates like acyl isocyanates. A notable example is the continuous synthesis of 2,6-difluorobenzoyl isocyanate, a compound structurally related to this compound.

One established continuous method involves the reaction of 2,6-difluorobenzamide (B103285) with a safer phosgene (B1210022) substitute, such as triphosgene (B27547). In this process, separate streams of 2,6-difluorobenzamide and triphosgene dissolved in an anhydrous solvent are continuously fed into a tubular reactor. The reaction is typically carried out at elevated temperatures, and the resulting product stream is then passed through a film evaporator to isolate the pure 2,6-difluorobenzoyl isocyanate. This approach allows for precise control over reaction parameters, enhanced safety by minimizing the accumulation of hazardous materials, and improved product consistency.

Key parameters for the continuous synthesis of 2,6-difluorobenzoyl isocyanate are detailed in the table below.

| Parameter | Value/Range |

| Reactants | 2,6-difluorobenzamide, Triphosgene |

| Solvent | Anhydrous organic solvent (e.g., Dichloroethane) |

| Reactor Type | Tubular Reactor |

| Temperature | 100-140°C |

| Post-reaction | Film Evaporation |

Optimization of Reaction Conditions to Mitigate Side Reactions

The synthesis of this compound, often prepared from the corresponding 4-chloro-2,6-difluorobenzoic acid or a substituted benzotrichloride, is susceptible to side reactions that can reduce yield and purity. Careful optimization of reaction conditions is therefore crucial.

In the synthesis of benzoyl chlorides from their corresponding carboxylic acids via nucleophilic acylation, the stoichiometry of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is a critical parameter. An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to the formation of impurities and complicate the purification process. The ideal molar ratio is typically determined empirically to achieve a balance between high conversion and minimal side product formation. For instance, in the preparation of similar chloro-benzoyl chlorides from chloro-trichloromethylbenzenes, a near equimolar ratio of water to the starting material is maintained to prevent the hydrolysis of the desired acid chloride. google.com

Common chlorinating agents and their typical stoichiometric considerations are presented below.

| Chlorinating Agent | Typical Stoichiometry (relative to carboxylic acid) | Key Considerations |

| Thionyl Chloride (SOCl₂) ** | Slight to moderate excess (e.g., 1.1 to 2.0 equivalents) | Volatile byproducts (SO₂ and HCl) are easily removed. |

| Oxalyl Chloride ((COCl)₂) ** | Slight excess (e.g., 1.1 to 1.5 equivalents) | Often used with a catalyst (e.g., DMF); reaction can be vigorous. |

Temperature is a critical factor in controlling the rate of reaction and minimizing the formation of unwanted byproducts. In the synthesis of chloro-benzoyl chlorides, the reaction temperature is carefully controlled throughout the process. For example, in the synthesis from chloro-trichloromethylbenzenes, the reaction is typically carried out at temperatures below 80°C, with a preferred range of 45 to 65°C, to ensure high selectivity and prevent degradation of the product. google.com Exothermic reactions, such as the initial mixing of reactants or the addition of a catalyst, may require cooling to maintain the desired temperature range. Conversely, some reactions may require heating to proceed at a reasonable rate. The optimal temperature profile is dependent on the specific reactants and chlorinating agent used.

Challenges and Considerations in Synthesis

Byproduct Formation and Isolation Difficulties (e.g., difluorodiphenylmethane)

A significant challenge in the synthesis of precursors to compounds like this compound is the potential for byproduct formation. For instance, in the synthesis of 2,6-difluorobenzyl chloride, a related precursor, the formation of difluorodiphenylmethane (B1598357) has been reported as a notable byproduct. google.com This side reaction can occur under certain conditions, leading to a mixture of products that can be difficult to separate due to similar physical properties. The formation of such diarylmethane derivatives can arise from the reaction of the benzyl chloride product with the starting aromatic compound under the reaction conditions. The presence of these byproducts necessitates robust purification methods, such as fractional distillation or chromatography, to achieve the high purity required for subsequent synthetic steps.

The table below lists some potential byproducts in related syntheses.

| Precursor Synthesis | Potential Byproduct | Reason for Formation |

| 2,6-difluorobenzyl chloride | p,p'-difluorodiphenylmethane | Reaction of the product with the starting material. google.com |

| Substituted benzoyl chlorides | Chlorinated byproducts | Uncontrolled reactions between the product and unreacted starting material. google.com |

Reactor Material Compatibility and Corrosion Mitigation

The synthesis of this compound involves highly corrosive reagents and byproducts, making the selection of appropriate reactor materials a critical factor for ensuring the safety, longevity, and purity of the manufacturing process. The primary corrosive species encountered during the synthesis are hydrochloric acid (HCl) and sulfur dioxide (SO₂), which are byproducts of the reaction between 4-chloro-2,6-difluorobenzoic acid and a chlorinating agent such as thionyl chloride (SOCl₂). The presence of moisture can exacerbate the corrosive nature of these compounds, leading to the formation of sulfurous and hydrochloric acids.

Corrosive Agents in the Synthesis Process

The reaction environment for the production of this compound is characterized by the presence of several aggressive chemical species:

Thionyl Chloride (SOCl₂): A highly reactive and corrosive chlorinating agent.

Hydrochloric Acid (HCl): A strong, highly corrosive acid formed as a byproduct.

Sulfur Dioxide (SO₂): A gaseous byproduct that can form sulfurous acid in the presence of moisture.

4-Chloro-2,6-difluorobenzoic acid: The organic acid precursor.

This compound: The final product, which as an acid chloride, is sensitive to moisture and can hydrolyze to release HCl.

Metallic Reactor Materials

The selection of metallic materials for reactors in this process is challenging due to the aggressive nature of the chemical environment.

Stainless Steel (e.g., 304, 316): Generally, stainless steels are not recommended for services involving thionyl chloride or wet hydrochloric acid. While they offer good resistance to many organic acids, the presence of chlorides can lead to pitting and stress corrosion cracking, especially at elevated temperatures.

Nickel-Based Alloys: These alloys offer significantly better resistance to corrosive environments containing chlorides and non-oxidizing acids.

Hastelloy C-276: This alloy is well-regarded for its exceptional resistance to a wide range of corrosive media, including strong oxidizing and non-oxidizing acids, and chloride-containing solutions. It is a suitable candidate for reactors used in the synthesis of this compound.

Hastelloy C-22: Offers excellent resistance to pitting, crevice corrosion, and stress-corrosion cracking. It performs well in both oxidizing and reducing conditions.

Hastelloy B-3: Exhibits outstanding resistance to non-oxidizing acids like hydrochloric acid at all concentrations and temperatures.

Reactive Metals:

Tantalum: Known for its outstanding corrosion resistance to a vast array of chemicals, including hot, concentrated acids. Tantalum's inertness makes it an excellent, albeit expensive, choice for reactor construction where product purity and longevity are paramount.

Zirconium: Provides excellent corrosion resistance, particularly in reducing acid environments. It is a viable option for handling the corrosive byproducts of this synthesis.

| Material | Compatibility with Thionyl Chloride | Compatibility with Hydrochloric Acid | General Suitability | Material Type |

|---|---|---|---|---|

| Stainless Steel (304, 316) | Poor | Poor (especially when wet) | Not Recommended | Stainless Steel |

| Hastelloy C-276 | Good | Excellent | Excellent | Nickel-Based Alloy |

| Hastelloy C-22 | Good | Excellent | Excellent | Nickel-Based Alloy |

| Hastelloy B-3 | Good | Excellent | Excellent | Nickel-Based Alloy |

| Tantalum | Excellent | Excellent | Excellent (High Cost) | Reactive Metal |

| Zirconium | Good | Excellent | Very Good | Reactive Metal |

Non-Metallic Reactor Materials

Given the corrosive nature of the synthesis, non-metallic materials are often preferred.

Glass-Lined Steel: This is a very common and highly effective material for reactors in this type of service. The glass lining provides a non-reactive, corrosion-resistant surface that protects the steel structure from the aggressive chemical environment. Glass-lined reactors are suitable for handling a wide range of acidic and corrosive chemicals, making them an ideal choice for the synthesis of this compound.

Corrosion Mitigation Strategies

To minimize corrosion and ensure the integrity of the reactor, several strategies can be employed:

Moisture Control: Strict control of moisture content within the reactor is crucial. The presence of water significantly increases the corrosivity (B1173158) of HCl and SO₂.

Material Selection: As detailed above, selecting highly resistant materials such as glass-lined steel, Hastelloy, or tantalum is the primary defense against corrosion.

Process Control: Maintaining control over reaction temperature and pressure can help to minimize corrosion rates.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent the ingress of moisture and oxygen, which can contribute to corrosion.

Regular Inspection and Maintenance: A regular program of inspection and maintenance is essential to detect any signs of corrosion at an early stage and take corrective action.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Difluorobenzoyl Chloride

Electrophilic Nature and Acylating Agent Properties

4-Chloro-2,6-difluorobenzoyl chloride is an aromatic acyl chloride that serves as a potent acylating agent in organic synthesis. The electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect of the chlorine atom and the two fluorine atoms on the benzene (B151609) ring. This strong electron-withdrawing effect makes the carbonyl carbon highly susceptible to nucleophilic attack.

The presence of fluorine atoms at the ortho positions (2 and 6) further increases the reactivity of the acyl chloride group. This heightened electrophilic character makes it a valuable reagent for introducing the 4-chloro-2,6-difluorobenzoyl moiety into various molecules. Its utility as an acylating agent is prominent in the synthesis of pharmaceuticals and agrochemicals where the incorporation of this specific chemical group is desired.

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and the carbonyl double bond is reformed, resulting in a new acyl compound. libretexts.org This type of reaction is fundamental to the synthesis of a wide array of carboxylic acid derivatives. masterorganicchemistry.comopenstax.org

This compound readily reacts with various nucleophiles to form a range of derivatized compounds.

Amides: Reaction with primary or secondary amines yields the corresponding N-substituted amides. This is a common and efficient method for amide bond formation. nih.gov The general procedure involves reacting the acyl chloride with an amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. hud.ac.uk

Esters: Alcohols react with this compound to form esters. This reaction is typically carried out in the presence of a base to facilitate the removal of HCl.

Other Derivatives: The reactivity of the acyl chloride group extends to reactions with other nucleophiles, such as thiols to form thioesters. smolecule.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Amide | 4-Cl, 2,6-F₂-C₆H₂COCl + R-NH₂ → 4-Cl, 2,6-F₂-C₆H₂CONH-R + HCl |

| Alcohol (R-OH) | Ester | 4-Cl, 2,6-F₂-C₆H₂COCl + R-OH → 4-Cl, 2,6-F₂-C₆H₂COOR + HCl |

| Thiol (R-SH) | Thioester | 4-Cl, 2,6-F₂-C₆H₂COCl + R-SH → 4-Cl, 2,6-F₂-C₆H₂COSR + HCl |

The high reactivity of this compound allows for specific and regioselective acylation reactions. In molecules with multiple nucleophilic sites, the more nucleophilic site will preferentially react with the acyl chloride. For instance, in a compound containing both an alcohol and a less reactive functional group, the alcohol will be acylated. The reaction conditions can often be controlled to favor the acylation of a specific functional group.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org This reaction is a powerful tool for the synthesis of aryl ketones. google.com

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic substrates. google.com The Lewis acid coordinates with the chlorine atom of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of an acylium ion. This highly reactive intermediate then undergoes electrophilic attack by the aromatic ring. youtube.com

This reaction is particularly useful for synthesizing complex molecules where the 4-chloro-2,6-difluorobenzoyl moiety is a key structural component. The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, which generally prevents further acylation reactions from occurring. google.com

The mechanism of Friedel-Crafts acylation involves the generation of a benzoyl cation (acylium ion) intermediate. youtube.com This electrophilic species is stabilized by resonance. The formation of this intermediate is a key step in the acylation of aromatic compounds. The acylium ion is a potent electrophile that readily reacts with the electron-rich aromatic ring to form a new carbon-carbon bond.

Solvolysis Kinetics and Mechanisms

The solvolysis of benzoyl chlorides is not governed by a single, monolithic mechanism. Instead, it often proceeds through a spectrum of pathways, with the predominant route being highly sensitive to the substrate's structure and the nature of the solvent. Research has shown that these reactions can occur via two main competing routes: a dissociative, cationic pathway (often described as SN1-like) and an associative, addition-elimination pathway (often described as SN2-like). mdpi.comnih.gov

The solvolysis of substituted benzoyl chlorides can be understood as a competition between a direct nucleophilic attack by the solvent on the carbonyl carbon (addition-elimination) and a pathway involving the initial cleavage of the carbon-chlorine bond to form a benzoyl cation intermediate (cationic SN1). mdpi.com For a given substrate like this compound, both channels can operate simultaneously.

Correlation analysis using tools like the extended Grunwald-Winstein equation has been instrumental in dissecting these dual mechanisms. rsc.org This analysis quantitatively demonstrates how the reaction rate's sensitivity to solvent nucleophilicity and ionizing power changes, providing evidence for a mechanistic shift. For benzoyl chlorides with significant steric hindrance at the ortho positions, such as 2,6-disubstituted derivatives, the addition-elimination pathway is sterically impeded, which can make the cationic channel more competitive, especially in certain solvents. researchgate.net

The choice of solvent is a critical determinant of the reaction mechanism. Solvent properties, specifically polarity, ionizing power (Y), and nucleophilicity (N), dictate which reaction channel is favored. nih.govrsc.org

Cationic (SN1-like) Pathway: This pathway is favored in solvents with high ionizing power and low nucleophilicity. Fluorinated alcohols, such as 97% hexafluoroisopropanol-water (97H), are classic examples of such media. mdpi.com These solvents are adept at stabilizing the formation of the benzoyl cation intermediate through solvation but are poor nucleophiles, thus disfavoring the addition-elimination route.

Addition-Elimination (SN2-like) Pathway: This pathway dominates in solvents that are more nucleophilic, such as aqueous ethanol, methanol, or acetone (B3395972) mixtures. rsc.org In these media, a solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon in the rate-determining step. The presence of two ortho-fluorine atoms in this compound sterically hinders this attack, but the pathway can still be dominant if the solvent is sufficiently nucleophilic. researchgate.net

The transition between these mechanisms is not abrupt but represents a continuum. For many benzoyl chlorides, a change in the solvent composition leads to a gradual shift from a more associative to a more dissociative mechanism. nih.govsigmaaldrich.com

For instance, a reaction proceeding through a bimolecular addition-elimination mechanism is expected to have a more ordered transition state, which is reflected in a more negative entropy of activation (ΔS‡). Conversely, a unimolecular SN1 pathway involving charge separation in the transition state would be expected to have a less negative or even positive ΔS‡.

The table below illustrates how rate constants for a substituted benzoyl chloride can vary with the solvent, indicating a change in the reaction environment and potentially the mechanism.

| Solvent System (v/v) | k (s-1) at 25°C (Illustrative) | Predominant Pathway |

| 80% Ethanol / 20% Water | 1.0 x 10-4 | Addition-Elimination |

| 50% Acetone / 50% Water | 5.0 x 10-4 | Mixed / Addition-Elimination |

| 97% TFE / 3% Water | 2.0 x 10-3 | Mixed / Cationic |

| 97% HFIP / 3% Water | 9.5 x 10-2 | Cationic |

Note: Data are illustrative to show general trends for a substituted benzoyl chloride and are not specific experimental values for this compound.

Influence of Substituents on Reactivity

The three halogen substituents on the aromatic ring of this compound exert profound electronic and steric effects that govern its reactivity.

All three halogen atoms (two fluorine, one chlorine) are highly electronegative. Through the inductive effect, they withdraw electron density from the benzene ring and, consequently, from the carbonyl group. This electron withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic). An increase in the electrophilicity of the carbonyl carbon enhances its susceptibility to attack by nucleophiles (the solvent), thereby increasing the intrinsic reactivity of the molecule. This electronic activation is a key factor in the solvolysis of halogenated benzoyl chlorides.

The two fluorine atoms located at the ortho-positions (C2 and C6) relative to the benzoyl chloride group create significant steric bulk around the reaction center. This steric hindrance physically impedes the approach of a solvent molecule to the carbonyl carbon. researchgate.net This effect is particularly detrimental to the addition-elimination pathway, which requires the formation of a crowded tetrahedral intermediate.

As a result, the rate of the SN2-like pathway is often significantly reduced in 2,6-disubstituted benzoyl chlorides compared to their unhindered para- or meta-substituted counterparts. rsc.org This steric inhibition can have the secondary effect of making the SN1 pathway more favorable than it would otherwise be, as the formation of the planar benzoyl cation intermediate can relieve some of the steric strain present in the ground state of the twisted benzoyl chloride molecule. mdpi.comresearchgate.net

Modulation of Reactivity by Halogen Positioning (Meta vs. Para)

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the positioning of its halogen substituents on the benzene ring. The relative placement of the chlorine atom—either at the para (4-position) or a meta (3- or 5-position) location—alters the electronic properties of the carbonyl carbon, thereby modulating the compound's susceptibility to nucleophilic attack. This modulation is a direct consequence of the interplay between inductive and resonance effects exerted by the halogen substituents.

Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Both meta and para chloro substituents will enhance the reactivity of the benzoyl chloride compared to an unsubstituted counterpart due to this inductive withdrawal.

However, the key distinction in reactivity between the meta and para isomers arises from the resonance effect (+M or mesomeric effect). Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, which can partially counteract the inductive effect.

In the case of a para-chloro substituent, the resonance effect can delocalize electron density to the carbon atom bearing the carbonyl group. This delocalization can stabilize the transition state of nucleophilic attack. More importantly, the electron-withdrawing nature of the carbonyl group itself can create a conjugated system where the para-chloro substituent can effectively withdraw electron density through resonance, further enhancing the electrophilicity of the carbonyl carbon. This effect is particularly pronounced in the transition state of the reaction.

Conversely, for a meta-chloro substituent, the resonance effect does not extend to the carbon atom attached to the acyl chloride group. The delocalization of the lone pair on the chlorine atom in the meta position does not place any charge, positive or negative, at the site of substitution. Consequently, a halogen in the meta position primarily influences the reactivity through its inductive effect.

Therefore, the para-isomer (this compound) is generally more reactive towards nucleophiles than its meta-substituted counterpart (e.g., 3-Chloro-2,6-difluorobenzoyl chloride). The ability of the para-substituent to withdraw electrons via both induction and resonance (in the context of the reaction mechanism) makes the carbonyl carbon more electron-deficient and thus a better electrophile.

The Hammett equation provides a quantitative framework for this relationship, where the substituent constant (σ) reflects the electronic influence of a substituent. The σ value for a para-chloro substituent (σp = +0.23) is more positive than that for a meta-chloro substituent (σm = +0.37), indicating a stronger electron-withdrawing effect at the meta position in the ground state ionization of benzoic acid. However, in the context of nucleophilic acyl substitution, the stabilization of the transition state by the para substituent often leads to a higher reaction rate.

Research Findings on Substituent Effects

Detailed kinetic studies on the solvolysis and other nucleophilic substitution reactions of substituted benzoyl chlorides have consistently demonstrated the significant impact of substituent positioning. For instance, research on the methanolysis of para- and meta-substituted benzoyl chlorides has shown that electron-withdrawing groups at the para position lead to a greater rate enhancement compared to the same groups at the meta position. This is attributed to the direct resonance interaction between the para substituent and the reaction center in the transition state.

To illustrate the expected trend in reactivity, the following table presents hypothetical relative rate constants for the hydrolysis of different isomers of chloro-difluorobenzoyl chloride, based on the established electronic effects of the substituents.

| Compound | Position of Chlorine | Expected Relative Rate Constant (krel) | Primary Electronic Effects Influencing Reactivity |

|---|---|---|---|

| 2,6-Difluorobenzoyl chloride | - | 1.00 (Reference) | Strong inductive withdrawal from two ortho-fluorines. |

| 3-Chloro-2,6-difluorobenzoyl chloride | Meta | > 1.00 | Strong inductive withdrawal from fluorines and additional inductive withdrawal from meta-chlorine. |

| This compound | Para | >> 1.00 | Strong inductive withdrawal from fluorines and combined inductive and resonance withdrawal from para-chlorine, stabilizing the transition state. |

This table illustrates that while both chlorinated isomers are expected to be more reactive than the non-chlorinated analog, the para-isomer is predicted to have a significantly higher rate of reaction due to the advantageous electronic effects conferred by the para positioning of the chlorine atom.

Derivatives and Structure Activity/property Relationship Studies

Synthetic Exploration of Derivative Libraries

The high reactivity of the acyl chloride functional group in 4-chloro-2,6-difluorobenzoyl chloride allows for its conversion into numerous downstream products. Key synthetic pathways involve its transformation into isocyanates, which then serve as building blocks for N-acylureas, and its direct reaction with binucleophilic species to form heterocyclic systems like benzimidazoles and benzoxazinones.

N-acylurea derivatives, particularly benzoylphenylureas (BPUs), are a significant class of compounds, many of which exhibit insecticidal properties as chitin (B13524) synthesis inhibitors. documentsdelivered.comsemanticscholar.org The synthesis of N-acylureas from this compound typically proceeds through a two-step sequence involving the formation of a highly reactive isocyanate intermediate.

The general approach involves the reaction of the corresponding benzoyl isocyanate with a primary or secondary amine. nsf.gov Specifically, 4-chloro-2,6-difluorobenzoyl isocyanate can be reacted with various substituted anilines or other amines to produce a library of N-acylurea derivatives. This reaction is a nucleophilic addition of the amine to the isocyanate group. Traditional methods for synthesizing N-acylureas include the acylation of ureas with activated carboxylic acids (like acid chlorides) or the coupling of isocyanates with amides. nsf.gov

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | This compound + Cyanate (B1221674) Source (e.g., Sodium Cyanate) | 4-Chloro-2,6-difluorobenzoyl isocyanate | Conversion of the acyl chloride to a more reactive isocyanate intermediate. |

| 2 | 4-Chloro-2,6-difluorobenzoyl isocyanate + Amine (R-NH₂) | N-(4-chloro-2,6-difluorobenzoyl)-N'-(R)-urea | Nucleophilic addition of an amine to the isocyanate to form the final N-acylurea product. |

The reactivity of this compound also lends itself to the synthesis of important heterocyclic structures.

Benzoxazinone Derivatives: These compounds can be prepared by reacting acyl chlorides with anthranilic acid. sigmaaldrich.com The reaction of this compound with anthranilic acid would lead to the formation of 2-(4-chloro-2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one. This synthesis is a condensation reaction where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride, followed by cyclization.

Benzimidazole Derivatives: Benzimidazoles are another class of heterocyclic compounds accessible from this precursor. nih.govnih.gov A common synthetic route involves the condensation of an acyl chloride with an o-phenylenediamine. nih.gov In this process, this compound would react with a substituted or unsubstituted o-phenylenediamine, followed by cyclization, to yield 2-(4-chloro-2,6-difluorophenyl)-1H-benzo[d]imidazole derivatives.

The isocyanate derivative, 4-chloro-2,6-difluorobenzoyl isocyanate, is a pivotal intermediate in the synthesis of many derivatives. Its formation from the parent acyl chloride or the corresponding amide is a key synthetic step. For instance, 2,6-difluorobenzoyl isocyanate is produced from 2,6-difluorobenzamide (B103285) using reagents like oxalyl chloride or triphosgene (B27547), a process that is directly analogous for the 4-chloro counterpart. google.com Another route involves the direct reaction of 2,6-difluorobenzoyl chloride with a cyanate salt, such as sodium cyanate, often in the presence of a catalyst. chemicalbook.com

The primary synthetic utility of this isocyanate lies in its high electrophilicity, making it an excellent substrate for reactions with nucleophiles. lookchem.com As mentioned, its most common application is in the synthesis of N-acylureas through reactions with amines. nih.govgoogle.com This reactivity allows for the facile creation of large libraries of compounds for biological screening.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, stereochemical considerations only become relevant when it is reacted with a chiral substrate or when a new stereocenter is generated during a reaction.

For example, if this compound is reacted with a chiral amine or alcohol, the product will be a mixture of diastereomers. The acyl chloride itself does not influence the stereochemical outcome beyond the steric hindrance provided by the ortho-fluorine atoms. In the absence of a chiral catalyst or auxiliary, the reaction would typically yield a racemic or diastereomeric mixture, depending on the nature of the nucleophile. Specific studies focusing on stereoselective reactions involving this particular benzoyl chloride are not widely documented, but standard principles of asymmetric synthesis would apply.

Structure-Activity Relationship (SAR) Investigations

The biological activity of derivatives made from this compound is profoundly influenced by the number, type, and position of halogen atoms on the phenyl ring.

The specific halogenation pattern of 4-chloro-2,6-difluoro substituents plays a crucial role in determining the biological properties of the resulting derivatives. acs.org Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to bind to biological targets. researchgate.net

In the context of benzoylphenylurea (B10832687) insecticides, the substitution on the benzoyl moiety is critical for activity. nih.govdntb.gov.ua The 2,6-difluoro substitution is known to be highly favorable for the activity of many benzoylphenylurea insecticides. nih.gov This pattern is thought to lock the molecule into a specific conformation that is optimal for binding to the target enzyme, chitin synthase.

The addition of a chlorine atom at the 4-position further modifies the electronic and steric properties of the ring. This can lead to altered binding affinities, changes in metabolic pathways, and different pharmacokinetic profiles compared to derivatives with only the 2,6-difluoro pattern. The introduction of halogens generally increases a molecule's hydrophobicity, which can affect its transport across biological membranes. researchgate.net The specific combination and position of halogens create a unique electronic and steric profile that is fine-tuned for specific biological interactions. acs.orgnih.gov

| Halogenation Pattern | Potential Effect on Lipophilicity | Potential Effect on Metabolic Stability | Potential Conformational Influence |

|---|---|---|---|

| 2,6-Difluoro | Increased | Increased (blocks metabolic oxidation at ortho positions) | Forces a twisted conformation relative to the urea (B33335) bridge, which is often optimal for activity. |

| 4-Chloro | Significantly Increased | May block para-hydroxylation, a common metabolic pathway. | Minimal direct conformational effect, but alters electronic properties (para-position). |

| 4-Chloro-2,6-difluoro | Highly Increased | Highly stabilized against oxidative metabolism on the benzoyl ring. | Combines the conformational lock of the 2,6-difluoro pattern with the electronic and stability effects of the 4-chloro group. |

Systematic Variation of Substituents for Enhanced Efficacy

The efficacy of molecules derived from this compound can be systematically tuned by altering the substituents on the aromatic ring. The introduction of fluorine atoms, in particular, is a key strategy in medicinal chemistry and agrochemical development to enhance biological activity. chemimpex.com The presence of an electron-withdrawing group like fluorine can increase the cytotoxic activity of certain compounds. mdpi.com

In studies on benzazole compounds, for instance, the inclusion of a difluoro-benzoyl moiety was found to significantly increase the inhibitory activity of a compound series, achieving an IC50 of less than 5 nM. mdpi.com This enhancement is attributed to several factors:

Favorable Electronic Effects : The high electronegativity of fluorine can alter the hydrogen-bonding properties of nearby functional groups. mdpi.com

Increased Lipophilicity : Fluorine substitution can increase a molecule's ability to pass through biological membranes. mdpi.com

Modified π-Interactions : The presence of fluorine changes the electronic properties of the aromatic ring, affecting how it interacts with biological targets like proteins. mdpi.com

The strategic placement of fluorine can lead to favorable interactions with protein side chains, sometimes increasing potency by as much as 40-fold compared to non-fluorinated analogues. mdpi.com This highlights that the enhanced efficacy is often uniquely attributable to the fluorine moiety itself. mdpi.com Therefore, the 4-chloro-2,6-difluoro substitution pattern serves as a critical scaffold, where further systematic variations can be explored to optimize desired biological or chemical effects.

Influence of Conformational Changes on Chemical Behavior

The chemical behavior of this compound and its derivatives is profoundly influenced by their molecular conformation, which is dictated by the steric hindrance of the ortho-substituents. The presence of two large fluorine atoms at the 2- and 6-positions forces the acyl chloride group to twist out of the plane of the aromatic ring. researchgate.netmdpi.com

Calculational studies on analogous 2,6-disubstituted benzoyl chlorides show that the preferred conformation is one where the acyl group is perpendicular to the ring. researchgate.net This twisting results in a significant loss of electronic conjugation between the carbonyl group's π-system and the aromatic π-system. researchgate.net This conformational arrangement has direct consequences on the molecule's reactivity. For instance, while planar benzoyl chlorides benefit from resonance stabilization, this effect is diminished in non-planar, ortho-disubstituted analogues. researchgate.net

This induced non-planarity is not a detriment but is often crucial for biological activity. In a study of 2,6-difluorobenzamide derivatives, conformational analysis revealed that the fluorine atoms are directly responsible for the non-planar structure, with a calculated dihedral angle of -27° between the carboxamide and the aromatic ring. mdpi.com This specific twisted conformation was found to be essential for the molecule to adopt the correct orientation for binding within the allosteric pocket of its protein target, FtsZ. mdpi.com Therefore, the 2,6-difluoro substitution pattern acts as a "conformational lock," pre-organizing the molecule into a bioactive shape. mdpi.com

| Compound Type | Observed Conformation | Key Implication |

| Unsubstituted Benzoyl Chloride | Planar | Full conjugation between carbonyl and aromatic ring. researchgate.net |

| 2,6-Dichlorobenzoyl Chloride | Perpendicular (non-planar) | Loss of conjugation, altered reactivity. researchgate.net |

| 2,6-Difluorobenzamide Derivatives | Non-planar (dihedral angle ~-27°) | Favors adoption of the active conformation for protein binding. mdpi.com |

Structure-Property Relationship (SPR) Studies

Correlation of Molecular Structure with Advanced Material Properties

The unique structure of this compound makes it a valuable monomer for synthesizing high-performance polymers, particularly aromatic polyamides. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, establishing a clear structure-property relationship. researchgate.netnih.gov Fluorinated aromatic polyamides are known for their exceptional thermal stability, solubility, and optical transparency. mdpi.comkaist.ac.kr

Polymers synthesized using fluorinated monomers often exhibit amorphous (non-crystalline) structures. The bulky trifluoromethyl (CF3) groups, and by extension the fluorine atoms in the 4-chloro-2,6-difluoro moiety, disrupt regular chain packing. mdpi.com This disruption prevents crystallization and enhances the solubility of the polymers in common organic solvents like N,N-dimethylacetamide (DMAc), which is crucial for processing and casting them into films. researchgate.netmdpi.com

Furthermore, the fluorine content directly correlates with improved thermal properties. Fluorinated polyamides and poly(amide-imide)s consistently show high glass transition temperatures (Tg), often exceeding 200°C and sometimes even 300°C, and high thermal decomposition temperatures (Td), typically above 400°C. researchgate.netmdpi.comkaist.ac.kr The strong carbon-fluorine bonds contribute to this enhanced stability. nih.govacs.org This makes them suitable for applications in electronics and aerospace where materials must withstand high temperatures. kpi.ua

Table: Properties of Fluorine-Containing Aromatic Polyamides

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Solubility | Key Structural Feature |

|---|---|---|---|---|

| Polyamides with CF3 groups | 259-317 °C | >485 °C | Soluble in amide-type solvents | CF3 groups disrupt packing researchgate.net |

| Poly(ether-amide)s | 227-244 °C | 453-464 °C | Soluble in DMAc | Flexible ether linkages researchgate.net |

| Polyamides (meta-linked) | 310 °C | 437-465 °C | Soluble in polar organic solvents | Unsymmetrical diamine with CF3 groups mdpi.com |

Understanding the Effects of Fluorination on Chemical Characteristics

The presence and position of fluorine atoms on the benzoyl chloride ring fundamentally alter its chemical characteristics through a combination of inductive and resonance effects, as well as unique intermolecular interactions.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). numberanalytics.comvaia.com This effect pulls electron density away from the aromatic ring, generally deactivating it towards electrophilic substitution reactions compared to unsubstituted benzene (B151609). numberanalytics.comvaia.com Despite this deactivation, fluorine's lone pairs can be donated back to the ring via a resonance effect (+R effect), which directs incoming electrophiles to the ortho and para positions. vaia.comresearchgate.net In this compound, the two ortho fluorine atoms strongly withdraw electron density, influencing the reactivity of the acyl chloride group.

Stability and "Fluoromaticity": The incorporation of multiple fluorine atoms into an aromatic ring enhances its stability. This phenomenon, termed "fluoromaticity," arises from the contribution of fluorine's π-orbitals, which stabilize the ring system, leading to shorter bond lengths and a higher resistance to addition reactions. nih.govacs.org This added stability translates directly to the high thermal and chemical resistance observed in polymers made from fluorinated monomers. nih.govacs.org The activation energy required for hydrogenation, a measure of aromatic stability, is notably greater for molecules like 1,3,5-trifluorobenzene (B1201519) compared to benzene, underscoring this stabilizing effect. nih.govacs.org

Intermolecular Interactions: Fluorination also modifies the non-covalent interactions within the crystal structure of derived compounds. Studies on fluorinated benzoyl chlorides have shown that as the number of fluorine atoms on the ring increases, the contribution of fluorine-fluorine (F···F) intermolecular contacts becomes more significant in the crystal packing. researchgate.net Concurrently, the role of carbon-hydrogen···fluorine (C-H···F) interactions may decrease. researchgate.net These weak interactions are critical in determining the solid-state arrangement of molecules, which can influence material properties like melting point and solubility.

Advanced Research Applications

Applications in Organic Synthesis as a Versatile Building Block

As a functionalized benzoyl chloride, this compound serves as a valuable building block for introducing the 4-chloro-2,6-difluorobenzoyl moiety into various organic molecules. Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

The structure of 4-Chloro-2,6-difluorobenzoyl chloride makes it an important precursor for synthesizing more complex molecules. The acyl chloride group is a highly reactive functional group that readily participates in reactions to form new carbon-carbon and carbon-heteroatom bonds. While specific research on this compound is limited, the reactivity of analogous compounds such as 2,6-difluorobenzoyl chloride provides insight into its potential applications. For instance, 2,6-difluorobenzoyl chloride is used in Friedel-Crafts acylation reactions and in the preparation of complex heterocyclic systems like 2-aryl substituted 4H-3,1-benzoxazin-4-ones. sigmaaldrich.com This suggests that this compound can similarly be employed in acylation reactions to construct larger, intricate molecular frameworks. Its utility extends to the development of specialty polymers and dyes, where the incorporation of fluorinated moieties can enhance thermal and chemical resistance. chemimpex.com

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial in organic synthesis. Acyl chlorides like this compound are key reagents in achieving such control. In reactions with molecules possessing multiple nucleophilic sites, the highly reactive acyl chloride can be directed to react at a specific position under controlled conditions. An example of this principle is seen with the related 2,6-difluorobenzoyl chloride, which has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine. sigmaaldrich.com Similarly, Friedel-Crafts reactions involving substituted benzenes and an acyl chloride can be highly regioselective, leading to the formation of specific isomers of diaryl ketones. researchgate.netresearchgate.net The electronic effects of the fluorine and chlorine atoms on the aromatic ring of this compound influence the orientation of incoming groups in electrophilic aromatic substitution reactions, thereby guiding the synthesis towards a desired product. nih.gov

Medicinal Chemistry Research

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve various properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. chemimpex.comucd.ie As a fluorinated building block, this compound is a valuable tool in this field.

This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comsmolecule.com The 2,6-difluorobenzoyl moiety is a structural component found in several commercial products. For example, 2,6-difluorobenzoyl isocyanate is a key reactant in the synthesis of the pesticide teflubenzuron. google.com The related compound, 2,6-difluorobenzyl chloride, is the starting material for the synthesis of Rufinamide, an anti-epileptic drug used to treat seizures associated with Lennox-Gastaut syndrome. lookchem.comgoogle.comchemicalbook.com These examples highlight the role of the difluorinated phenyl core in bioactive molecules, suggesting the potential of this compound as an intermediate for creating new pharmaceutical agents.

The table below illustrates the application of similar fluorinated benzoyl chlorides as intermediates in the synthesis of bioactive compounds.

| Precursor Compound | Resulting Bioactive Compound/Scaffold | Therapeutic/Application Area |

| 2,6-Difluorobenzoyl isocyanate | Teflubenzuron | Pesticide google.com |

| 2,6-Difluorobenzyl chloride | Rufinamide | Anti-epileptic lookchem.comgoogle.com |

| 4-Fluorobenzoyl chloride | Fezolinetant | Treatment of vasomotor symptoms researchgate.net |

The introduction of fluorine into a potential drug molecule can significantly enhance its pharmacological profile. ucd.ienih.gov Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate the conformation of the molecule, and block metabolic pathways, often leading to increased drug efficacy and a longer half-life. chemimpex.com The use of fluorinated building blocks like this compound is a dominant approach in drug discovery for creating these modified drug candidates. nih.gov The presence of both fluorine and chlorine atoms can further influence the molecule's properties, such as its ability to participate in halogen bonding with protein targets, potentially improving binding affinity. chemrxiv.org

While direct evidence for the use of this compound in modifying biomolecules is not prevalent, acyl chlorides are known reagents for reacting with nucleophilic functional groups (such as amines and hydroxyls) present in proteins and other biomolecules. This reactivity can be harnessed to attach chemical probes or labels to biomolecules. The unique spectroscopic signature of fluorine (e.g., in ¹⁹F-NMR) makes fluorinated tags valuable for studying the structure, function, and interactions of these biomolecules. Attaching a 4-chloro-2,6-difluorobenzoyl group could allow researchers to probe the local environment of the modification site, providing insights into protein folding and ligand binding.

Agrochemical Development

This compound is a key intermediate in the synthesis of a class of insecticides known as benzoylureas. These compounds act as insect growth regulators by inhibiting the synthesis of chitin (B13524), a vital component of the insect exoskeleton. One of the most prominent examples is Diflubenzuron.

The synthesis of Diflubenzuron involves the reaction of 2,6-difluorobenzamide (B103285) with p-chlorophenyl isocyanate. While this specific synthesis does not directly use this compound, the closely related 2,6-difluorobenzoyl chloride is a precursor for the 2,6-difluorobenzamide intermediate. The general synthetic route for many benzoylurea (B1208200) insecticides involves the reaction of a substituted aniline (B41778) with a substituted benzoyl isocyanate. The benzoyl isocyanate itself is often prepared from the corresponding benzoyl chloride.

The structural motif provided by this compound is integral to the biological activity of many modern pesticides. The combination of the chloro and difluoro substituents on the benzoyl ring is a common feature in a number of potent insecticidal and herbicidal agents.

Furthermore, the specific arrangement of the halogen atoms on the aromatic ring can influence the compound's binding affinity to its target site in the pest, thereby increasing its potency. The lipophilicity of the molecule, which affects its ability to penetrate the waxy cuticle of insects or the leaves of plants, can also be fine-tuned by the presence of these halogen substituents. This optimization of physicochemical properties is a critical aspect of modern pesticide design, aiming to maximize efficacy against target organisms while minimizing the impact on non-target species and the environment. The persistence and fate of these compounds in the environment are complex and depend on various factors, including soil type, microbial activity, and sunlight exposure.

Materials Science and Engineering

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable in materials science. This compound can serve as a valuable monomer or building block for the synthesis of high-performance polymers and coatings.

For instance, fluorinated epoxy resins exhibit improved dielectric properties, lower water absorption, and enhanced thermal stability compared to their non-fluorinated counterparts. cnrs.fr The incorporation of the 4-chloro-2,6-difluorobenzoyl moiety into polymer backbones, such as those of polyamides or polyesters, can lead to materials with superior performance characteristics. These advanced polymers are sought after for applications in demanding environments, including aerospace, electronics, and protective coatings. The synthesis of fluorinated polyurethanes has also been shown to result in materials with excellent thermal and chemical stability. mdpi.com

Fluorinated epoxy resins, for example, demonstrate not only high glass transition temperatures and thermal decomposition temperatures but also good mechanical properties. cnrs.fr Similarly, fluorinated polyimides are known for their outstanding thermal stability, low dielectric constants, and low moisture absorption, making them suitable for microelectronics applications. osti.gov The use of this compound in the synthesis of such specialty resins can lead to materials that can withstand harsh chemical environments and elevated temperatures, making them ideal for use in demanding industrial settings. The modification of epoxy coatings with fluorinated copolymers has been shown to improve hydrophobicity, wear resistance, and corrosion resistance. mdpi.com

Research in Aggregation-Induced Emission (AIE) Materials

No specific research findings are available for the application of this compound in the synthesis of AIE materials.

Applications as Molecular Probes

No specific research findings are available for the application of this compound as a molecular probe.

Assessment of Microenvironment Polarity in Host-Guest Systems (e.g., Cyclodextrins)

No specific research findings are available for the use of this compound-derived probes in assessing the microenvironment polarity of host-guest systems.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 4-Chloro-2,6-difluorobenzoyl chloride and Its Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of this compound. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of magnetically active nuclei. The key spectra for this compound are ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically equivalent and would be expected to appear as a triplet, arising from coupling to the two adjacent fluorine atoms. The exact chemical shift would be downfield, influenced by the electron-withdrawing effects of the fluorine, chlorine, and benzoyl chloride groups.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached halogen atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing further structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift provides a sensitive probe of the electronic environment. biophysics.orgucsb.edu

Table 1: Predicted NMR Data for this compound

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band typically appears at a high frequency, often in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. The fluorine substituents on the aromatic ring can further shift this frequency.

Other key absorption bands include:

Aromatic C-H stretching: Weak to medium bands typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong, characteristic bands typically found in the 1100-1300 cm⁻¹ region.

C-Cl stretching: A strong band usually appearing in the 600-800 cm⁻¹ region.

Analysis of the IR spectrum of the related compound 4-chlorobenzoyl chloride shows characteristic peaks that help in assigning the bands for the title compound. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Very Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch (Acyl) | 850 - 950 | Strong |

| C-Cl Stretch (Aromatic) | 700 - 850 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to analyze the vibrations of the substituted benzene ring and the carbonyl group.

The symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch, while strong in the IR, also appears in the Raman spectrum, typically in a similar frequency range. mdpi.com Theoretical DFT calculations on related molecules like 4-chloro-2-fluoro toluene have been used to assign vibrational modes in both IR and Raman spectra, demonstrating the synergy between experimental and computational approaches. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orglcms.cz

For this compound (C₇H₂ClF₂O), the HRMS spectrum would show the molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

The primary fragmentation pathway is typically the loss of the chlorine atom from the acyl chloride group, which is a facile process, to form the stable 4-chloro-2,6-difluorobenzoyl cation. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from this cation, followed by fragmentation of the aromatic ring. LC-MS/MS studies on related compounds help in elucidating these fragmentation pathways. nih.gov

Table 3: Predicted HRMS Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₂ClF₂O]⁺ | 193.9735 | Molecular Ion |

| [M+2]⁺ | [C₇H₂³⁷ClF₂O]⁺ | 195.9705 | Chlorine Isotope Peak |

| [M-Cl]⁺ | [C₇H₂F₂O]⁺ | 159.0046 | Loss of acyl chloride Cl |

| [M-Cl-CO]⁺ | [C₆H₂F₂]⁺ | 131.0097 | Loss of CO from [M-Cl]⁺ |

Crystallographic Studies

While this compound is a reactive compound often handled as a liquid, its structural features in the solid state can be inferred from crystallographic studies of its stable derivatives, such as amides.

X-ray single-crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. esrf.frtcd.ie By reacting this compound with various amines, stable crystalline amide derivatives can be formed, and their structures can be analyzed.

Studies on the crystal structures of related N-aryl-2,6-difluorobenzamides reveal important conformational information. nih.govresearchgate.net For instance, the dihedral angle between the plane of the amide group (-CONH-) and the plane of the 4-chloro-2,6-difluorophenyl ring is a key structural parameter. This angle is influenced by intramolecular hydrogen bonding and steric effects from the ortho-fluorine atoms. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically of the N-H···O=C type, which link the molecules into dimers or extended chains. nih.gov Analysis of similar halo-substituted benzamide structures provides a framework for understanding the potential solid-state conformations and intermolecular interactions of derivatives of this compound. mdpi.com

Table 4: Representative Crystallographic Data for a Derivative (N-aryl-2,6-difluorobenzamide)

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c, Pna2₁, etc. |

| Key Dihedral Angle (Amide plane vs. Phenyl ring) | 5 - 20° |

| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.34 Å |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Dipole Interactions)

While detailed crystallographic studies focusing solely on this compound are not extensively available, significant insights into its potential intermolecular and intramolecular interactions can be drawn from the analysis of its derivatives, particularly amide structures synthesized from the closely related 2,6-difluorobenzoyl chloride. These derivatives serve as excellent models for understanding the non-covalent forces that govern molecular assembly and conformation.

In the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, a trifluorinated analogue, the primary intermolecular force is an amide-to-amide N-H···O hydrogen bond, which links molecules into one-dimensional chains. mdpi.com Additionally, weaker C-H···F hydrogen bonds contribute to the formation of cyclic motifs. mdpi.commdpi.com The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors in organic molecules. sci-hub.se However, their involvement in these networks, along with C-F···C ring stacking contacts, highlights their collective importance in stabilizing the crystal lattice. mdpi.com

Intramolecularly, a short N-H···F contact is often observed in structures containing an ortho-fluorine atom relative to the amide group, influencing the planarity between the amide group and the aromatic ring. mdpi.commdpi.com For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular H1···F12 distance of 2.12(4) Å is reported, which helps to lock the conformation of the molecule. mdpi.com

Studies on 2,6-difluorobenzamide (B103285) using Car–Parrinello molecular dynamics have shown that the presence of fluorine atoms allows for the formation of various intermolecular interactions beyond the typical amide-amide hydrogen bonds. nih.gov In derivatives of 2,6-difluorobenzamide designed as FtsZ allosteric inhibitors, the 6-fluoro substituent engages in key hydrophobic interactions with protein residues, while the 2-fluoro substituent participates in C-F/C=O interactions, demonstrating the dual role of the fluorine atoms in both conformational control and specific binding. nih.gov

The interplay of these forces is crucial. In some structures, π-π stacking interactions work in concert with halogen bonding to drive molecular assembly. researchgate.netnih.gov The substitution pattern, including the presence of electron-withdrawing groups like chlorine and fluorine, can influence the nature of these π-π interactions. rsc.orgmdpi.com

Table 1: Summary of Non-Covalent Interactions in Derivatives of Fluorinated Benzamides

| Interaction Type | Description | Example Compound/System | Significance | Citation |

|---|---|---|---|---|

| Intermolecular N-H···O | Classical hydrogen bond between amide groups. | N-(2,3-difluorophenyl)-2-fluorobenzamide | Forms 1D chains, primary driver of crystal packing. | mdpi.com |

| Intermolecular C-H···F | Weaker hydrogen bonds involving fluorine as an acceptor. | N-(2,4-difluorophenyl)-2-fluorobenzamide | Contributes to forming larger cyclic synthons (R²₂(12) motifs). | mdpi.com |

| Intermolecular C-F···Cg (π) | Interaction between a fluorine atom and the center of an aromatic ring. | N-(2,3-difluorophenyl)-2-fluorobenzamide | Contributes to stacking and overall lattice stability. | mdpi.com |

| Intramolecular N-H···F | Short contact between the amide proton and an ortho-fluorine. | N-(2,4-difluorophenyl)-2-fluorobenzamide | Influences and restricts the conformation of the amide group relative to the phenyl ring. | mdpi.com |

| Hydrophobic Interactions | Interaction of fluorine substituents with nonpolar residues. | 2,6-Difluorobenzamide motif in FtsZ inhibitors | Key for binding affinity in biological systems. | nih.gov |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing robust methods for investigating the electronic structure and predicting the reactivity of molecules like this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can accurately optimize molecular geometries and calculate fundamental electronic properties. nih.govkarazin.ua